molecular formula C23H17N3OS B6077396 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B6077396
M. Wt: 383.5 g/mol
InChI Key: GKSFOFXUHXRKQI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyrazole carboxamide class, characterized by a fused thiophene-pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a naphthyl carboxamide at position 3. Its synthesis typically involves coupling reactions between pyrazole intermediates and activated carbonyl derivatives, as seen in analogous compounds (e.g., EDCI/HOBt-mediated amidation in DMF) .

Properties

IUPAC Name

3-methyl-N-naphthalen-1-yl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-15-19-14-21(28-23(19)26(25-15)17-10-3-2-4-11-17)22(27)24-20-13-7-9-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSFOFXUHXRKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of active methylene ketones and regioselective routes to achieve the desired pyrazole structure . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced catalytic systems and environmentally friendly procedures .

Chemical Reactions Analysis

3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. In biology, it is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases .

Mechanism of Action

The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with enzymes and receptors, influencing biological processes. For example, it may inhibit certain kinases or enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs of 3-methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and their properties are summarized below:

Compound Name Substituents (Position 5) Biological Activity Physicochemical Properties (logP, MW) Key Evidence
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b) 4-Amino Antioxidant: Reduces 4-nonylphenol-induced erythrocyte damage (0.6% altered cells) MW: 337.4; logP: ~3.5 (estimated)
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) 4-Chlorophenyl Moderate antioxidant activity (29% altered erythrocytes) MW: 387.9; logP: ~4.2
4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e) 4-Methoxyphenyl Reduced efficacy (12% altered erythrocytes) MW: 383.4; logP: ~3.8
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide Cyclohexyl Undisclosed activity; likely modulates lipophilicity MW: 339.5; logP: ~4.1
3-Methyl-N-(3-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 3-Methylphenyl Predicted high membrane permeability (logP: 4.7) MW: 347.4; logP: 4.7
Target Compound Naphthalen-1-yl Hypothesized enhanced antioxidant/anti-inflammatory activity due to aromatic bulk MW: 409.5; logP: ~5.0 (estimated) N/A

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-chlorophenyl in 7f) reduce antioxidant efficacy compared to electron-donating groups (e.g., 4-amino in 7b) .

Physicochemical Properties :

  • Increasing substituent lipophilicity (e.g., naphthyl vs. phenyl) correlates with higher logP values, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Accessibility :

  • Carboxamide derivatives with smaller substituents (e.g., cyclohexyl, methylphenyl) are synthesized in higher yields (60–70%) compared to bulkier groups .

Biological Activity

3-Methyl-N-(naphthalen-1-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential pharmacological activities. This compound is part of a larger class of pyrazoles known for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial effects. This article reviews the current understanding of the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure

The compound can be described by its structural formula:

C19H16N2O1S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

This structure features a thieno[2,3-c]pyrazole core, which is crucial for its biological activity.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been evaluated against various cancer cell lines:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways. They have shown effectiveness in inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Inhibition of Cytokine Production : It has been found to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages . This suggests that the compound may be beneficial in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are well-documented:

  • In Vitro Studies : Compounds with similar structures have demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes.

Study 1: Antitumor Activity Against Breast Cancer

In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited cytotoxic effects comparable to doxorubicin. The study utilized fluorescence spectroscopy to confirm cell death mechanisms involving membrane integrity disruption .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives where it was shown that these compounds significantly inhibited LPS-induced nitric oxide production in macrophages. The results indicated potential therapeutic applications for conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives:

Substituent Effect on Activity
Methyl groupEnhances lipophilicity
Naphthyl groupIncreases binding affinity to targets
Carboxamide groupEssential for biological activity

This table summarizes how various structural modifications can influence the efficacy and potency of pyrazole derivatives.

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